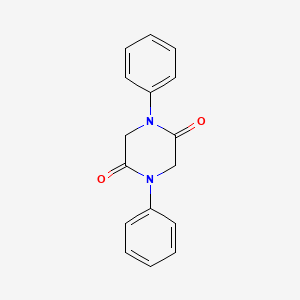

1,4-diphenyl-2,5-piperazinedione

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,4-diphenyl-2,5-piperazinedione derivatives involves cyclocondensation reactions, which are pivotal for constructing the piperazinedione ring system. For instance, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione was synthesized through the cyclocondensation of N-2-methoxyphenyl chloroacetamide, showcasing the versatility and reactivity of the piperazinedione core in forming complex structures (Zhang, Wen, Tang, & Li, 2007).

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by single crystal X-ray diffraction methods, revealing intricate details about their geometry and bonding patterns. The study by Zhang et al. (2007) indicated that the molecule is not planar, with significant dihedral angles between the piperazinedione and aromatic rings, highlighting the structural diversity achievable within this chemical framework. The crystal structure is stabilized by van der Waals and dipole-dipole interactions, underscoring the compound's potential for further chemical modifications and applications in material science.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, showcasing its reactivity and functional versatility. For example, its susceptibility to oxidation at the methylene group of the piperazine ring leads to the formation of piperazinetetrone, demonstrating the compound's potential as a reactive intermediate for further chemical transformations (Tanaka, Yamazaki, & Ohta, 1977).

Wirkmechanismus

Target of Action

1,4-Diphenyl-2,5-piperazinedione, also known as a diketopiperazine (DKP), is a class of organic compounds related to piperazine but containing two amide linkages Dkps are known to interact with a wide range of biological targets due to their structural diversity .

Mode of Action

It has been suggested that dkps can inhibit the activities of bacteria, fungi, viruses, and potentially protozoa, as well as exhibit antitumor and antiprion properties

Biochemical Pathways

This compound is reported to have antioxidant activity . Antioxidants are capable of inhibiting free radicals, which play an important role in human diet, protection of foods, anti-aging cosmetics, among others

Result of Action

It has been suggested that dkps can inhibit the activities of bacteria, fungi, viruses, and potentially protozoa, as well as exhibit antitumor and antiprion properties .

Action Environment

It’s worth noting that dkps are synthesized by a wide range of organisms, including bacteria, fungi, more complex marine microorganisms, and even mammals . This suggests that the compound’s action may be influenced by various environmental factors.

Biochemische Analyse

Biochemical Properties

1,4-Diphenyl-2,5-piperazinedione plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. For instance, it has demonstrated antioxidant properties by scavenging free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), superoxide, and hydroxyl radicals . These interactions help in preventing oxidative damage to vital biomolecules, thereby protecting cells from oxidative stress. Additionally, this compound has shown potential in inhibiting quorum sensing-dependent factors in Pseudomonas aeruginosa, reducing proteolytic and elastolytic activities .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to reduce the production of quorum sensing-dependent factors in Pseudomonas aeruginosa, which can affect bacterial communication and virulence . Furthermore, its antioxidant properties help in stabilizing mitochondrial membrane potential, reducing reactive oxygen species (ROS) production, and promoting cell survival via an IL-6/Nrf2 positive-feedback loop .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It has been observed to bind with biomolecules, leading to enzyme inhibition or activation. For example, it interacts with chloranil to form an adduct through dehydrogenation followed by 1,3-dipolar cycloaddition . Additionally, it stabilizes mitochondrial membrane potential and decreases ROS production, thereby restraining cell apoptosis and promoting cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has shown stability and sustained antioxidant activity in various in vitro and in vivo studies. The compound’s stability and degradation over time have been evaluated, revealing its potential for long-term use in preventing oxidative damage

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits significant antioxidant and antimicrobial activities without causing adverse effects . At higher dosages, there may be potential toxic effects, including kidney injury and increased levels of certain biomarkers . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to influence the IL-6/Nrf2 loop pathway, which plays a crucial role in oxidative stress response and cell survival . The compound’s involvement in these pathways helps in modulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are influenced by these interactions . Understanding the transport mechanisms is essential for optimizing its therapeutic potential and minimizing any adverse effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role in stabilizing mitochondrial membrane potential and reducing oxidative stress.

Eigenschaften

IUPAC Name |

1,4-diphenylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-15-12-18(14-9-5-2-6-10-14)16(20)11-17(15)13-7-3-1-4-8-13/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTGGFFRHMKGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367002 | |

| Record name | 2,5-Piperazinedione, 1,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20635-51-2 | |

| Record name | 2,5-Piperazinedione, 1,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

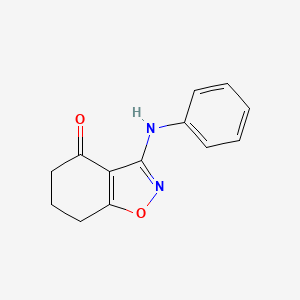

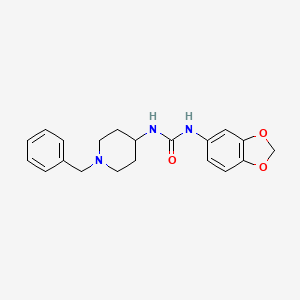

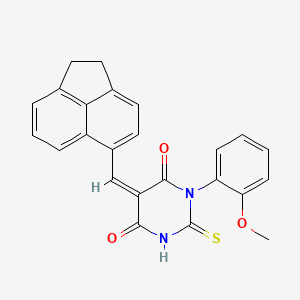

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide](/img/structure/B4766705.png)

![N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)]](/img/structure/B4766709.png)

![N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4766714.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B4766725.png)

![N-benzyl-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-isobutyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4766731.png)

![tetramethyl 3-[(dimethylamino)methylene]-1,4-pentadiene-1,1,5,5-tetracarboxylate](/img/structure/B4766744.png)

![5-chloro-8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4766757.png)

![ethyl 2-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4766773.png)

![ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4766791.png)

![N-(2,4-difluorophenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4766809.png)

![5-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4766814.png)